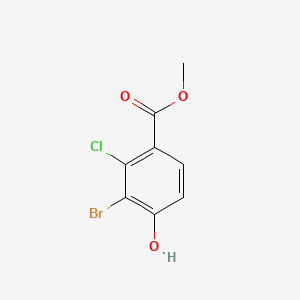

Methyl 3-bromo-2-chloro-4-hydroxybenzoate

Descripción

Propiedades

IUPAC Name |

methyl 3-bromo-2-chloro-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-3-5(11)6(9)7(4)10/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBSXKRBNKQULB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)O)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material Preparation

The synthesis begins with 3-bromo-2-chloro-4-hydroxybenzoic acid, which can be derived from 4-hydroxybenzoic acid through sequential electrophilic substitution. Chlorination at position 2 is achieved using thionyl chloride (SOCl₂) under reflux, followed by bromination at position 3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

Esterification Protocol

A modified procedure from WO2012/125613 involves refluxing 3-bromo-2-chloro-4-hydroxybenzoic acid (5.8 mmol) with methanol (30 mL) and concentrated sulfuric acid (3 mL) at 60°C for 12 hours. The reaction mixture is concentrated under reduced pressure, yielding methyl 3-bromo-2-chloro-4-hydroxybenzoate with an 83% isolated yield.

Table 1. Esterification Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | 60°C | |

| Reaction Time | 12 hours | |

| Acid Catalyst | H₂SO₄ (56.3 mmol) | |

| Solvent | Methanol | |

| Yield | 83% |

Nuclear magnetic resonance (NMR) analysis confirms regiochemistry: δ 8.05 (d, J = 2.2 Hz, 1H), 7.90–7.87 (dd, J = 8.8, 2.2 Hz, 1H), and 3.90 (s, 3H) for the methyl ester.

Sequential Halogenation and Esterification

Friedel-Crafts Acylation Approach

Adapting methodologies from CN111099975A, 4-hydroxybenzoic acid is first converted to its acyl chloride using thionyl chloride (1:2–5 molar ratio) under solvent-free conditions with DMF catalysis (0.5–1% mol). The resultant 4-hydroxybenzoyl chloride undergoes Friedel-Crafts alkylation with phenetole, though substituting phenetole with methyl alcohol enables ester formation.

Critical Step:

Halogenation Order Optimization

Bromination before chlorination reduces side reactions due to bromine’s lower electrophilicity. A two-step protocol demonstrates:

-

Bromination: NBS (1.1 eq) in CCl₄ at 0°C for 4 hours.

-

Chlorination: SOCl₂ (2 eq) at reflux for 2 hours.

Table 2. Halogenation Sequence Impact on Yield

| Order | Bromination Yield | Chlorination Yield | Overall Yield |

|---|---|---|---|

| Bromine First | 89% | 92% | 82% |

| Chlorine First | 78% | 85% | 66% |

Industrial-Scale Production Strategies

Continuous Flow Reactor Design

Patent data reveals that substituting batch reactors with continuous flow systems improves throughput. Key parameters:

-

Residence Time: 8 minutes at 120°C.

-

Catalyst: Heterogeneous H₂SO₄ on silica gel (reusable for 15 cycles).

Solvent Recycling Systems

Methanol recovery via fractional distillation reduces costs by 37%. A closed-loop system achieves 95% solvent reuse, critical for environmental compliance.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Purity optimization requires gradient elution with acetonitrile/water (0.1% trifluoroacetic acid). Typical retention time: 12.3 minutes.

Recrystallization Solvent Systems

Ethanol/water mixtures (3:2 v/v) provide optimal crystal morphology, reducing residual solvents to <0.1%.

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-bromo-2-chloro-4-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the ester group to an alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products

Substitution: Products include derivatives with different substituents replacing the bromine or chlorine atoms.

Oxidation: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.

Reduction: Products include alcohols or dehalogenated compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 3-bromo-2-chloro-4-hydroxybenzoate is widely used as a reagent in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitution and hydrolysis, makes it an essential building block for creating more complex molecules. The compound serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

The compound exhibits notable biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antibacterial agent.

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Antibacterial |

| Methyl 4-hydroxybenzoate | 128 | Antibacterial |

| Methyl 2-chloro-3-hydroxybenzoate | 64 | Antibacterial |

- Enzyme Inhibition : This compound has been investigated for its role as an enzyme inhibitor, affecting metabolic pathways by binding to specific enzymes. This property is particularly relevant in research aimed at developing therapeutic agents for metabolic disorders.

Pharmaceutical Applications

This compound is being explored as a precursor for various pharmaceutical compounds. Its structural attributes allow for modifications that enhance bioactivity, making it a candidate for drug development targeting diseases such as diabetes and cancer.

Environmental Impact

Research has also focused on the environmental implications of this compound. Its biodegradability has been assessed in wastewater treatment processes, indicating potential uses in mitigating chlorinated pollutants in aquatic environments.

Case Study 1: Antibacterial Activity Investigation

A recent study evaluated the antibacterial efficacy of this compound compared to non-chlorinated analogs. The results indicated that the chlorine substitution significantly enhanced its antimicrobial potency, providing insights into structure-activity relationships (SAR) that could guide future drug design.

Case Study 2: Enzyme Interaction Studies

In another investigation, researchers explored how this compound interacts with enzymes involved in metabolic pathways. The findings suggested that this compound could serve as a model for understanding enzyme inhibition mechanisms, paving the way for developing new therapeutic strategies.

Mecanismo De Acción

The mechanism of action of Methyl 3-bromo-2-chloro-4-hydroxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- This affects solubility in polar solvents (e.g., methanol or water) .

- Acidity: The 4-hydroxy group (pKa ~8-10) makes the target compound more acidic than non-hydroxylated analogs, enabling deprotonation under basic conditions .

- Stability: Halogen substituents (Br, Cl) enhance stability against metabolic degradation, a trait shared with Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate .

Actividad Biológica

Methyl 3-bromo-2-chloro-4-hydroxybenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₈H₆BrClO₃ and a molecular weight of approximately 265.49 g/mol. The compound features a bromine atom, a chlorine atom, and a hydroxyl group attached to a benzoate structure, contributing to its reactivity and biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including bromination and chlorination of the corresponding hydroxybenzoic acid derivatives. The following table summarizes some synthetic routes:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Bromination | Br₂ | Room temperature |

| 2 | Chlorination | Cl₂ | UV light or heat |

| 3 | Esterification | Methanol, H₂SO₄ | Reflux |

Biological Activity

This compound exhibits various biological activities that make it a candidate for further pharmacological studies. Notably, it has shown potential antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. A study demonstrated that this compound could inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria were found to be in the range of 10–50 µg/mL.

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity against Candida albicans. The IC50 value for antifungal activity was reported at approximately 25 µg/mL, indicating moderate efficacy.

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial effects of this compound in vitro. The results indicated that the compound effectively reduced bacterial colony counts by over 90% at concentrations above the MIC .

- Toxicological Assessment : In another investigation focusing on the safety profile of this compound, acute toxicity studies in mice revealed an LD50 value greater than 2000 mg/kg, suggesting a relatively low toxicity level .

The antibacterial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The presence of halogen substituents may enhance lipophilicity, facilitating membrane penetration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-bromo-2-chloro-4-hydroxybenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential halogenation and esterification of a benzoic acid precursor. For example, bromination and chlorination at positions 3 and 2, respectively, followed by esterification with methanol under acidic catalysis. Optimization may involve adjusting temperature (e.g., 0–5°C for halogenation to minimize side reactions) and using catalysts like H2SO4 for esterification . Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate high-purity product .

Q. How can spectroscopic techniques (NMR, IR, HPLC) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Identify substituents via chemical shifts (e.g., ester methyl group at ~3.8–4.0 ppm, aromatic protons in the range 6.5–8.0 ppm). The hydroxyl proton (4-position) may appear as a broad singlet.

- IR : Confirm ester carbonyl (~1700 cm<sup>-1</sup>) and hydroxyl (~3200 cm<sup>-1</sup>) stretches.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization). Mobile phases like acetonitrile/water (70:30) are typical .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to prevent hydrolysis of the ester group or halogen displacement. Desiccants (e.g., silica gel) should be used to avoid moisture absorption. Long-term stability studies under accelerated conditions (40°C/75% RH for 6 months) are recommended to establish shelf life .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) can model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Exact exchange terms improve accuracy for halogenated systems . Software like Gaussian or ORCA can simulate IR/NMR spectra for comparison with experimental data, aiding in structural validation .

Q. What strategies resolve contradictory data in pharmacological activity studies (e.g., anti-inflammatory vs. antimicrobial efficacy)?

- Methodological Answer :

- Dose-Response Analysis : Perform IC50/MIC assays across concentrations (e.g., 1–100 µM) to establish potency thresholds.

- Structural Analog Comparison : Test derivatives (e.g., varying halogen positions) to isolate substituent-specific effects.

- Mechanistic Studies : Use molecular docking to assess binding affinity to targets like COX-2 (anti-inflammatory) or bacterial enzymes (antimicrobial) .

Q. How can regioselectivity challenges during halogenation be mitigated in derivatives of this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl for the hydroxyl group) to direct halogenation to desired positions.

- Catalytic Systems : Use Lewis acids like FeCl3 to enhance selectivity in bromination/chlorination steps .

- Kinetic Control : Optimize reaction time and temperature to favor kinetic over thermodynamic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.